5-Bromothiazol-4-amine
Overview
Description
5-Bromothiazol-4-amine is a heterocyclic compound with the molecular formula C3H3BrN2S. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromothiazol-4-amine typically involves the bromination of thiazole derivatives. One common method is the bromination of 4-aminothiazole using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 5-Bromothiazol-4-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, leading to a wide range of derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the bromine atom can yield thiazole derivatives with different functional groups
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as acetonitrile or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol
Major Products Formed:
Substitution: Various substituted thiazole derivatives.
Oxidation: Thiazole sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives with different functional groups
Scientific Research Applications
5-Bromothiazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 5-Bromothiazol-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s bromine atom can participate in halogen bonding, enhancing its binding affinity to target molecules. Additionally, the thiazole ring can engage in π-π stacking interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
4-Thiazolamine: Lacks the bromine atom, leading to different reactivity and applications.
5-Bromo-2-thiazolamine: Similar structure but with the amino group at a different position, affecting its chemical properties and reactivity.
5-Bromo-4-methylthiazole: Contains a methyl group instead of an amino group, resulting in different chemical behavior
Uniqueness: 5-Bromothiazol-4-amine is unique due to the presence of both a bromine atom and an amino group on the thiazole ring. This combination allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Biological Activity
5-Bromothiazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by its thiazole ring, which is substituted at the 5-position with a bromine atom and at the 4-position with an amino group. This unique structure allows for various chemical modifications and interactions with biological targets.
- Molecular Formula : C3H3BrN2S
- Molecular Weight : 195.06 g/mol
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting their growth. For instance, studies have shown that derivatives of thiazole compounds can significantly reduce the viability of pathogenic microorganisms, making them potential candidates for developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study focusing on thiazole derivatives found that certain compounds similar to this compound displayed inhibitory effects on aurora kinases, which are crucial for cell division and proliferation in cancer cells. The quantitative structure–activity relationship (QSAR) analysis highlighted the potential of these compounds as anticancer agents, suggesting that modifications to the thiazole structure could enhance their efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, particularly those associated with cancer progression.
- Halogen Bonding : The presence of the bromine atom allows for halogen bonding interactions, which can enhance binding affinity to target proteins.
- π-π Stacking : The aromatic nature of the thiazole ring facilitates π-π stacking interactions, contributing to the stabilization of ligand-receptor complexes.
Synthesis and Derivatives
The synthesis of this compound typically involves the bromination of thiazole derivatives followed by amination reactions. Various derivatives have been synthesized to explore their biological activity further. Table 1 summarizes some key derivatives and their corresponding biological activities.
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Antimicrobial, anticancer |
4-Methylthiazol-2-amine | Structure | Moderate antimicrobial activity |
5-Bromo-2-thiazolamine | Structure | Lower cytotoxicity compared to parent |
Case Studies
Several case studies have illustrated the practical applications of this compound in drug development:
- Anticancer Drug Development : A recent study designed a series of thiazole derivatives based on the structure of this compound. These compounds were evaluated for their ability to inhibit aurora kinase activity, leading to promising results in reducing tumor cell viability in vitro .
- Antimicrobial Agents : Another case study focused on synthesizing metal complexes with thiazole derivatives, including this compound. The resulting complexes exhibited enhanced antibacterial properties compared to their free ligand counterparts, suggesting a synergistic effect when combined with metal ions like Zn(II) .
Properties
IUPAC Name |
5-bromo-1,3-thiazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2S/c4-2-3(5)6-1-7-2/h1H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJOMPKCVCVOGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743162 | |
Record name | 5-Bromo-1,3-thiazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353101-50-4 | |
Record name | 5-Bromo-4-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353101-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1,3-thiazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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